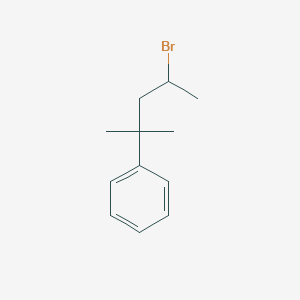

(4-Bromo-2-methylpentan-2-yl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17Br |

|---|---|

Molecular Weight |

241.17 g/mol |

IUPAC Name |

(4-bromo-2-methylpentan-2-yl)benzene |

InChI |

InChI=1S/C12H17Br/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |

InChI Key |

UGKAYVNZNDOQTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)C1=CC=CC=C1)Br |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for the Preparation of 4 Bromo 2 Methylpentan 2 Yl Benzene

Strategies for Constructing the Branched (2-methylpentan-2-yl)benzene Carbon Skeleton

The formation of the (2-methylpentan-2-yl)benzene framework necessitates the creation of a C(sp²)-C(sp³) bond, where the sp³-hybridized carbon is a quaternary center. This presents a significant synthetic challenge due to steric hindrance and the potential for competing side reactions. Both classical and modern synthetic methods can be employed to achieve this transformation.

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for the formation of alkylbenzenes. rsc.orglumenlearning.commt.com This electrophilic aromatic substitution can be adapted to synthesize the (2-methylpentan-2-yl)benzene skeleton.

Alkylation: Direct alkylation of benzene (B151609) can be achieved using an appropriate tertiary alkyl halide, alcohol, or alkene in the presence of a Lewis or Brønsted acid catalyst. mt.comadichemistry.comlumenlearning.com For the synthesis of (2-methylpentan-2-yl)benzene, precursors such as 2-chloro-2-methylpentane, 2-methylpentan-2-ol, or 2-methyl-1-pentene (B165372) can be utilized. The reaction proceeds through the formation of a tertiary carbocation, (CH₃)₂C⁺(CH₂)₂CH₃, which then acts as the electrophile. youtube.comyoutube.com

The mechanism involves the generation of the carbocation by the reaction of the alkylating agent with the Lewis acid (e.g., AlCl₃, FeCl₃) or protic acid (e.g., HF, H₂SO₄). mt.comyoutube.com This electrophile then attacks the benzene ring to form a resonance-stabilized arenium ion, which subsequently loses a proton to restore aromaticity and yield the alkylated product. lumenlearning.comlibretexts.org

However, Friedel-Crafts alkylation is beset by several limitations:

Polyalkylation: The product, an alkylbenzene, is more reactive than the starting material, benzene, leading to the formation of di- and poly-substituted products. lumenlearning.comlibretexts.org

Carbocation Rearrangements: While tertiary carbocations are relatively stable, the use of primary or secondary alkylating agents that could potentially rearrange to the desired tertiary carbocation can lead to a mixture of products. lumenlearning.comlibretexts.org

Reaction with Deactivated Rings: The reaction fails with strongly deactivated aromatic rings. lumenlearning.comlibretexts.org

Acylation: To circumvent the issues of polyalkylation and carbocation rearrangements, a Friedel-Crafts acylation followed by reduction can be employed. This involves reacting benzene with an acyl halide or anhydride, such as pivaloyl chloride ((CH₃)₃CCOCl), in the presence of a Lewis acid. This forms a ketone, 2,2-dimethyl-1-phenylpropan-1-one. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. mt.com The resulting ketone is less reactive than benzene, preventing further acylation. Subsequent reduction of the carbonyl group, for instance, via a Clemmensen or Wolff-Kishner reduction, would yield the corresponding alkane. youtube.com However, this specific acylation would lead to a neopentylbenzene (B92466) structure, not the target (2-methylpentan-2-yl)benzene. A more elaborate multi-step sequence would be necessary to build the desired carbon skeleton via acylation routes.

Table 1: Comparison of Friedel-Crafts Routes for Alkylbenzene Synthesis

| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation-Reduction |

| Alkylating/Acylating Agent | Tertiary Alkyl Halide/Alkene/Alcohol | Acyl Halide/Anhydride |

| Catalyst | Lewis Acid (e.g., AlCl₃) or Protic Acid (e.g., H₂SO₄) | Lewis Acid (e.g., AlCl₃) |

| Intermediate | Carbocation | Acylium Ion |

| Carbocation Rearrangement | Possible | Not observed |

| Poly-substitution | Common | Avoided |

| Product of First Step | Alkylbenzene | Ketone |

| Number of Steps | One | Two (Acylation then Reduction) |

Modern cross-coupling reactions offer powerful alternatives for the construction of C(sp²)-C(sp³) bonds, often with greater functional group tolerance and control over selectivity compared to classical methods.

Nickel-Catalyzed Cross-Coupling: Nickel-catalyzed Kumada cross-coupling reactions have been developed for the reaction of tertiary alkylmagnesium halides with aryl bromides or triflates. nih.gov This method is particularly effective for creating aryl-substituted quaternary centers with minimal isomerization byproducts. nih.govacs.org The use of N-heterocyclic carbene (NHC) ligands has been shown to be crucial for achieving high efficiency and selectivity in these transformations. nih.gov Another approach involves a cobalt-catalyzed cross-coupling of alkyl halides with tertiary alkyl Grignard reagents in the presence of 1,3-butadiene, offering an alternative route to congested C-C bonds. acs.org

Decarboxylative Cross-Coupling: A more recent strategy involves the decarboxylative coupling of tertiary carboxylic acid derivatives with aryl halides or organometallic reagents. nih.govnih.gov This approach utilizes readily available carboxylic acids as precursors to alkyl radicals. For instance, redox-active esters of tertiary carboxylic acids can undergo decarboxylation upon photoredox or electrochemical activation, generating a tertiary alkyl radical that can be trapped by a nickel or palladium catalyst in a cross-coupling cycle with an aryl partner. nih.govumich.edu This method has proven effective for the synthesis of sterically encumbered quaternary centers. umich.edu

Table 2: Overview of Modern Coupling Reactions for Tertiary Alkylbenzene Synthesis

| Reaction Type | Key Reagents | Catalyst System | Key Features |

| Ni-catalyzed Kumada Coupling | Tertiary Alkyl-MgX, Aryl-Br/OTf | Ni catalyst with NHC ligand | High yields, minimal isomerization, broad electrophile scope. nih.gov |

| Co-catalyzed Coupling | Alkyl Halide, Tertiary Alkyl-MgX | CoCl₂, LiI, 1,3-butadiene | Alternative to Pd or Ni catalysis. acs.org |

| Decarboxylative Coupling | Tertiary Carboxylic Acid Derivative, Aryl Halide | Photoredox/Ni dual catalysis | Utilizes readily available starting materials, forms quaternary centers. umich.edu |

Directly forming a bond between an aromatic ring and a pre-existing tertiary carbon center is a highly desirable and atom-economical strategy.

Photoredox-Catalyzed C-H Arylation: Recent advances in photoredox catalysis have enabled the direct functionalization of unactivated C(sp³)-H bonds. acs.orgsemanticscholar.org While the arylation of benzylic C-H bonds is more common, methods for the arylation of non-benzylic tertiary C-H bonds are emerging. organic-chemistry.org These reactions typically involve the generation of a tertiary alkyl radical via hydrogen atom transfer (HAT) from the alkane to a photogenerated radical species. This alkyl radical is then intercepted in a catalytic cycle, often involving nickel or copper, to form the C-C bond with an aryl halide. semanticscholar.org

The direct arylation of a precursor like 2-methylpentane (B89812) at the C2 position would be a highly efficient route to the desired carbon skeleton. However, achieving high regioselectivity in such a reaction can be challenging due to the presence of multiple types of C-H bonds (primary, secondary, and tertiary).

Selective Bromination Techniques for Remote Alkyl Chain Functionalization

The introduction of a bromine atom at the C4 position of the (2-methylpentan-2-yl)benzene skeleton requires a highly selective halogenation method that can differentiate between the various C-H bonds in the alkyl chain and avoid reaction at the benzylic position or the aromatic ring.

Free-radical bromination is a well-established method for the functionalization of alkanes. quora.compearson.com The reaction proceeds via a chain mechanism involving the homolytic cleavage of Br₂ to generate bromine radicals, which then abstract a hydrogen atom from the alkane to form an alkyl radical. chemistrysteps.com This alkyl radical then reacts with another molecule of Br₂ to form the alkyl bromide and a new bromine radical, propagating the chain. chemistrysteps.com

The regioselectivity of radical bromination is governed by the relative stability of the resulting alkyl radical intermediate (tertiary > secondary > primary). quora.comchemistrysteps.com Consequently, in a molecule like (2-methylpentan-2-yl)benzene, standard radical bromination with reagents like N-bromosuccinimide (NBS) and a radical initiator would be expected to favor abstraction of the hydrogen atom at the tertiary benzylic C2 position, leading to the undesired 2-bromo-2-methyl-2-phenylpentane. The challenge lies in overriding this inherent reactivity to achieve bromination at the secondary C4 position.

To achieve the desired regioselectivity, specialized halogenation methods that can direct the reaction to a remote, non-activated secondary C-H bond are necessary.

Directed C-H Bromination: One powerful strategy involves the use of directing groups that position the halogenating agent in proximity to a specific C-H bond. While not directly applicable to a simple alkylbenzene without further functionalization, this principle underlies many selective C-H functionalization reactions. For instance, the Hofmann-Löffler-Freytag reaction and the Barton reaction are classic examples of remote C-H functionalization directed by a nitrogen or oxygen functionality, respectively. alfa-chemistry.comwikipedia.orgwordpress.comwikipedia.orgalfa-chemistry.com These reactions proceed via an intramolecular 1,5-hydrogen atom transfer, leading to the functionalization of a δ-carbon.

Site-Selective Bromination with N-Bromoamides: A significant breakthrough in non-directed, selective C-H bromination involves the use of N-bromoamides under visible light irradiation. researchgate.netnih.gov It has been demonstrated that bulky N-bromoamides can exhibit remarkable selectivity for secondary C-H bonds over tertiary C-H bonds, a reversal of the typical reactivity pattern observed in radical halogenations. researchgate.net This selectivity is attributed to steric effects, where the bulky amidyl radical, which acts as the hydrogen atom abstractor, preferentially attacks the less sterically hindered secondary C-H bonds. This methodology presents a promising approach for the selective bromination of (2-methylpentan-2-yl)benzene at the C4 position.

Table 3: Selectivity in Radical Bromination of Alkanes

| Reagent/Method | Typical Selectivity (relative reactivity per H) | Key Factor |

| Br₂ or NBS / light or heat | Tertiary > Secondary > Primary | Stability of the alkyl radical intermediate. quora.comchemistrysteps.com |

| Bulky N-bromoamides / visible light | Secondary > Tertiary | Steric hindrance of the hydrogen abstracting agent. researchgate.net |

Other Remote Functionalization Reactions: The Hofmann-Löffler-Freytag reaction involves the cyclization of N-haloamines to form pyrrolidines, proceeding through a nitrogen-centered radical that abstracts a δ-hydrogen. wordpress.comwikipedia.orgalfa-chemistry.com Similarly, the Barton nitrite (B80452) ester reaction utilizes the photolysis of an alkyl nitrite to generate an alkoxy radical, which also abstracts a δ-hydrogen. alfa-chemistry.comwikipedia.orgresearchgate.net While these are powerful methods for remote C-H functionalization, they would require the pre-installation of a nitrogen or oxygen-containing functional group on the alkyl chain of the starting material to direct the bromination to the desired C4 position.

Multi-Step Synthesis Pathways: Comprehensive Retrosynthetic Analysis and Forward Synthesis Design

A multi-step synthesis for a target molecule like (4-Bromo-2-methylpentan-2-yl)benzene is best designed through the complementary processes of retrosynthetic analysis and forward synthesis. Retrosynthesis involves deconstructing the target molecule into simpler, commercially available starting materials. This is followed by the design of a forward synthesis, which outlines the practical sequence of reactions to build the molecule.

A plausible retrosynthetic analysis for this compound begins by identifying the key chemical bonds and functional groups. The target molecule is a tertiary alkyl halide connected to a benzene ring. A primary disconnection can be made at the carbon-carbon bond between the benzene ring and the tertiary alkyl group, suggesting a Friedel-Crafts type reaction as a key bond-forming step.

The forward synthesis, therefore, could logically commence with a Friedel-Crafts acylation of benzene. This approach allows for the controlled installation of the carbon framework onto the aromatic ring, followed by subsequent functional group manipulations to arrive at the final product.

The formation of the carbon skeleton of this compound can be efficiently achieved through a sequence of well-established organic reactions. A key step in this synthesis is the creation of the carbon-carbon bond between the aromatic ring and the pentyl side chain.

A robust method for this transformation is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with an acyl group. In this proposed synthesis, benzene would be acylated with 4-methylpentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-phenyl-4-methylpentan-1-one.

Following the successful acylation, the next crucial step is the conversion of the ketone functional group to the desired tertiary alcohol. This can be accomplished through a Grignard reaction . The previously synthesized 1-phenyl-4-methylpentan-1-one would be treated with methylmagnesium bromide (CH₃MgBr). The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon and, after an aqueous workup, yielding 2-phenyl-4-methylpentan-2-ol.

The final step in this synthetic sequence is the conversion of the tertiary alcohol to the target tertiary alkyl bromide. This transformation can be achieved by reacting the alcohol with a suitable brominating agent. A common and effective method is the use of hydrobromic acid (HBr). The reaction proceeds via an SN1 mechanism, where the hydroxyl group is protonated, leaves as a water molecule to form a stable tertiary carbocation, which is then attacked by the bromide ion to give this compound.

| Step | Reaction Type | Reactants | Reagents | Product |

| 1 | Friedel-Crafts Acylation | Benzene, 4-Methylpentanoyl chloride | AlCl₃ | 1-Phenyl-4-methylpentan-1-one |

| 2 | Grignard Reaction | 1-Phenyl-4-methylpentan-1-one | 1. CH₃MgBr, 2. H₃O⁺ | 2-Phenyl-4-methylpentan-2-ol |

| 3 | Bromination | 2-Phenyl-4-methylpentan-2-ol | HBr | This compound |

Each step in a multi-step synthesis typically requires a purification process to remove unreacted starting materials, reagents, and byproducts. The purity of the intermediate compounds is crucial for the success of subsequent reactions.

Following the Friedel-Crafts acylation, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed with a dilute acid to remove the aluminum catalyst, followed by a wash with a base, such as sodium bicarbonate solution, to neutralize any remaining acid. chemguide.co.uk Finally, a wash with brine helps to remove the bulk of the water before drying the organic layer over an anhydrous salt like sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be further purified by vacuum distillation.

The purification after the Grignard reaction involves an initial quench with a saturated aqueous solution of ammonium (B1175870) chloride to neutralize the reaction and dissolve the magnesium salts. The product is then extracted into an organic solvent. The organic extracts are washed with water and brine, dried, and the solvent is evaporated. The resulting tertiary alcohol can often be purified by column chromatography or recrystallization if it is a solid.

The final product, this compound, is also purified by an extractive workup. The reaction mixture is washed with water to remove excess HBr, and then with a sodium bicarbonate solution to neutralize any remaining acid. chemguide.co.uk The organic layer is then washed with brine, dried over an anhydrous drying agent, and the solvent is removed. The final purification of the haloalkane is typically achieved by fractional distillation under reduced pressure to obtain the pure product. brainkart.com

| Synthetic Step | Impurity to Remove | Purification Technique |

| Friedel-Crafts Acylation | Aluminum chloride, unreacted acyl chloride | Aqueous workup (acid/base washes), extraction, drying, vacuum distillation |

| Grignard Reaction | Magnesium salts, unreacted Grignard reagent | Quenching with NH₄Cl(aq), extraction, washing, drying, column chromatography/recrystallization |

| Bromination | Excess HBr, unreacted alcohol | Aqueous workup (water/bicarbonate washes), extraction, drying, fractional distillation |

Iii. Mechanistic Investigations and Comprehensive Reactivity Profiles of 4 Bromo 2 Methylpentan 2 Yl Benzene

Elimination Reactions (E1 and E2) from (4-Bromo-2-methylpentan-2-yl)benzene

Elimination reactions are common competing pathways for alkyl halides, leading to the formation of alkenes. Both bimolecular (E2) and unimolecular (E1) mechanisms are possible for this compound.

The E2 reaction is a concerted process that requires a strong base to abstract a proton from a carbon adjacent (β-position) to the leaving group, while the leaving group departs simultaneously. libretexts.org A critical stereoelectronic requirement for this mechanism is an anti-periplanar geometry between the β-hydrogen and the leaving group. libretexts.org

In this compound, there are two distinct types of β-hydrogens:

Hydrogens on the C3 methylene (B1212753) group.

Hydrogens on the C5 methyl group.

The regioselectivity of the E2 reaction depends on which of these protons is removed.

Zaitsev's Rule : Abstraction of a proton from the more substituted C3 position leads to the thermodynamically more stable, more substituted alkene: 4-methyl-2-phenylpent-2-ene . This pathway is predicted by Zaitsev's rule and is generally favored when using small, strong bases like sodium ethoxide or hydroxide. chemistrysteps.comchadsprep.com

Hofmann's Rule : Abstraction of a proton from the less sterically hindered C5 position yields the less substituted alkene: 2-methyl-4-phenylpent-1-ene . This Hofmann product is favored when a sterically bulky base, such as potassium tert-butoxide, is used. masterorganicchemistry.comyoutube.com The large size of the base makes it difficult to access the more sterically hindered C3 protons, so it preferentially removes a proton from the more accessible terminal methyl group. khanacademy.org

| Base | Type | Major Product | Governing Rule |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Small, Strong | 4-methyl-2-phenylpent-2-ene | Zaitsev |

| Potassium tert-Butoxide (KOtBu) | Bulky, Strong | 2-methyl-4-phenylpent-1-ene | Hofmann |

The E1 mechanism proceeds through the same carbocation intermediate as the SN1 pathway and is therefore a direct competitor. libretexts.org It is favored under similar conditions: polar protic solvents and weak bases. masterorganicchemistry.com The rate-determining step is the formation of the carbocation. masterorganicchemistry.com

For this compound, the E1 pathway is profoundly influenced by the potential for carbocation rearrangement. orgoreview.comkhanacademy.org

Initial Carbocation Formation : The reaction begins with the loss of Br⁻ to form the secondary carbocation at C4.

Carbocation Rearrangement : As discussed in the SN1 section, this secondary carbocation is highly likely to undergo a 1,3-hydride shift to form the much more stable tertiary benzylic carbocation at C2. youtube.commasterorganicchemistry.com

Deprotonation and Product Distribution : The final step is the removal of a proton from a carbon adjacent to the positive charge by a weak base (often the solvent).

Without Rearrangement : Deprotonation from the initial secondary carbocation at C4 would yield a mixture of 4-methyl-2-phenylpent-2-ene (Zaitsev product) and 2-methyl-4-phenylpent-1-ene (Hofmann product), with the Zaitsev product typically favored.

With Rearrangement : Deprotonation from the more stable tertiary benzylic carbocation at C2 can occur from C1 or C3. Removal of a proton from C3 would yield the tetrasubstituted and conjugated alkene, 2-methyl-4-phenylpent-2-ene , which would be the major E1 product according to Zaitsev's rule. youtube.com Removal of a proton from the C1 methyl group would yield 4,4-dimethyl-2-phenylpent-2-ene .

Due to the significant stability gained from the rearrangement, the product distribution from an E1 reaction is expected to be dominated by the alkenes formed from the rearranged carbocation.

| Carbocation Intermediate | Deprotonation Site | Resulting Alkene Product | Expected Yield |

|---|---|---|---|

| Secondary (C4) | C3 | 4-methyl-2-phenylpent-2-ene | Minor (rearrangement is fast) |

| Secondary (C4) | C5 | 2-methyl-4-phenylpent-1-ene | Minor (rearrangement is fast) |

| Tertiary Benzylic (C2) - Rearranged | C3 | 2-methyl-4-phenylpent-2-ene | Major |

| Tertiary Benzylic (C2) - Rearranged | C1 | 4,4-dimethyl-2-phenylpent-2-ene | Minor |

Comprehensive Analysis of Competition between Substitution and Elimination Pathways

The reactivity of this compound is fundamentally dictated by its structure as a secondary alkyl halide. However, the carbon atom bearing the bromine is adjacent to a quaternary carbon, which introduces significant steric hindrance. This structural feature is a critical determinant in the competition between nucleophilic substitution and elimination reactions. The outcome of reacting this substrate with a nucleophile/base is contingent upon several factors, primarily the nature of the reactant (i.e., its strength as a nucleophile versus its strength as a base) and the reaction conditions. libretexts.orglibretexts.org

Tertiary alkyl halides are sterically hindered, which generally precludes bimolecular substitution (SN2) pathways. libretexts.orgkhanacademy.org Consequently, the primary competition exists between unimolecular substitution (SN1), unimolecular elimination (E1), and bimolecular elimination (E2) mechanisms.

With Weakly Basic Nucleophiles (SN1/E1 Conditions): When this compound is subjected to a weak base that is also a good nucleophile (e.g., H₂O, ROH), the reaction proceeds through a carbocation intermediate. The departure of the bromide leaving group forms a secondary carbocation. This intermediate can then be attacked by the nucleophile to yield a substitution product (SN1) or lose a proton from an adjacent carbon to form an alkene (E1). SN1 reactions are generally favored over E1, though the E1 pathway can become more significant with an increase in temperature. youtube.com Due to the possibility of hydride shifts, rearrangement to a more stable tertiary carbocation could potentially occur, leading to a mixture of products.

With Strong Bases (E2 Conditions): The use of a strong, non-hindered base (e.g., NaOH, EtO⁻) or a strong, sterically hindered base (e.g., t-BuOK) strongly favors the E2 pathway. youtube.comscribd.com In this concerted mechanism, the base abstracts a proton from a β-carbon while the bromide leaving group departs simultaneously, forming a double bond. The significant steric hindrance around the electrophilic carbon discourages any SN2-type attack. nih.govacs.org Therefore, with strong bases, elimination is the dominant, if not exclusive, reaction pathway. libretexts.orgscribd.com

The regioselectivity of the E2 elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product, although the use of a bulky base can favor the formation of the less substituted Hofmann product.

| Reagent/Conditions | Base/Nucleophile Strength | Primary Mechanism | Major Product Type |

|---|---|---|---|

| H₂O or CH₃OH, low temp. | Weak Base / Weak Nucleophile | SN1 (major), E1 (minor) | Substitution |

| H₂O or CH₃OH, high temp. | Weak Base / Weak Nucleophile | E1, SN1 | Elimination/Substitution |

| NaOCH₂CH₃ in CH₃CH₂OH | Strong, Unhindered Base | E2 | Elimination |

| KOC(CH₃)₃ in (CH₃)₃COH | Strong, Hindered Base | E2 | Elimination |

Radical Reactions Involving the Bromine Moiety within this compound

Beyond ionic pathways, the carbon-bromine bond in this compound can undergo homolytic cleavage to participate in radical reactions. Modern synthetic methods, particularly those involving photoredox catalysis, have enabled the generation of alkyl radicals from alkyl halides under mild conditions, avoiding the use of toxic reagents like tin hydrides. acs.org

The C(sp³)–Br bond can be cleaved to generate a secondary alkyl radical at the C4 position of the pentyl chain. This can be achieved through various methods, including photolysis or single-electron transfer (SET) from a photocatalyst excited by visible light.

Once formed, this secondary radical is a highly reactive intermediate capable of participating in several types of transformations:

Addition Reactions: The radical can add across π-systems, such as alkenes and alkynes, in a key carbon-carbon bond-forming step. This is the basis of Giese-type addition reactions. acs.org

Atom Transfer Reactions: It can abstract an atom, typically hydrogen, from a suitable donor molecule, leading to a reduction product.

Coupling Reactions: The radical can couple with another radical species or be trapped by a metal catalyst in dual catalytic systems to form new bonds. researchgate.net

The stability of secondary radicals is intermediate between primary and tertiary radicals, making them sufficiently long-lived to engage in desired synthetic transformations while still being highly reactive.

The generation of a secondary radical from this compound opens avenues for a wide array of synthetic applications. researchgate.net These transformations are valued for their high functional group tolerance and ability to proceed under mild conditions.

One powerful strategy involves merging photoredox catalysis with transition metal catalysis (e.g., using nickel, copper, or palladium). researchgate.netresearchgate.net In such a dual catalytic cycle, the photocatalyst generates the alkyl radical via SET. This radical is then captured by a low-valent metal complex. The resulting organometallic intermediate can then undergo reductive elimination with another partner to form a new cross-coupled product, such as in C-C or C-N bond formation. researchgate.netorgsyn.org This approach has been successfully applied to the cross-electrophile coupling of alkyl halides with aryl halides. researchgate.net

| Transformation Type | Typical Reagents/Catalysts | Product Class |

|---|---|---|

| Giese Addition | Electron-deficient alkene, photocatalyst (e.g., Ir or Ru complex) | Functionalized Alkane |

| Reductive Dehalogenation | H-atom donor (e.g., silane), radical initiator | (2-methylpentan-2-yl)benzene |

| Photoredox/Nickel Dual Catalysis | Aryl halide, Ni catalyst, photocatalyst, base | Alkyl-Aryl Coupled Product |

| Radical Chalcogenation | Disulfide/diselenide, photocatalyst | Alkyl Sulfide/Selenide |

Functional Group Transformations of the Aryl Moiety and its Influence on the Alkyl Chain

The benzene (B151609) ring of this compound can also be chemically modified. The large tertiary alkyl substituent exerts significant electronic and steric influence on the reactivity and regioselectivity of these transformations.

The (2-methylpentan-2-yl) group attached to the benzene ring is a bulky tertiary alkyl group. In electrophilic aromatic substitution (EAS), alkyl groups are classified as activating and ortho, para-directing substituents. wikipedia.orglibretexts.org This directing effect stems from the electron-donating nature of the alkyl group (via induction and hyperconjugation), which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.org Stabilization is most effective when the positive charge is located on the carbon bearing the alkyl group, which occurs in the resonance structures for ortho and para attack. libretexts.org

However, the large steric bulk of the (2-methylpentan-2-yl) group severely hinders the approach of an electrophile to the ortho positions. wikipedia.orglibretexts.orglibretexts.org This steric hindrance is a dominant factor in determining the product distribution. pressbooks.pubmsu.edu Consequently, electrophilic aromatic substitution reactions on this compound are expected to yield the para-substituted product with very high selectivity. wikipedia.orglibretexts.org

| EAS Reaction | Reagents | Major Product | Minor Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Bromo-2-methylpentan-2-yl)-4-nitrobenzene | 1-(4-Bromo-2-methylpentan-2-yl)-2-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-4-(4-bromo-2-methylpentan-2-yl)benzene | 1-Bromo-2-(4-bromo-2-methylpentan-2-yl)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-((4-Bromo-2-methylpentan-2-yl)phenyl))ethan-1-one | Negligible ortho product |

To functionalize the aryl ring using modern metal-catalyzed cross-coupling reactions, a leaving group (such as a halide or triflate) must first be installed on the ring, for instance, via the EAS reactions described above. Assuming the synthesis of a derivative like 1-bromo-4-(4-bromo-2-methylpentan-2-yl)benzene, a variety of powerful C-C and C-heteroatom bond-forming reactions can be employed.

Common palladium-catalyzed reactions include the Suzuki-Miyaura (with organoboron reagents), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings. libretexts.orgwikipedia.orgrsc.org The success of these reactions on a sterically hindered substrate often depends on the choice of catalyst system. The bulky tertiary alkyl group can impede the oxidative addition step or the final reductive elimination. Therefore, specialized ligands, such as bulky and electron-rich biarylmonophosphines, are often necessary to promote efficient catalysis and achieve high yields. nih.govrsc.org These ligands can facilitate the challenging steps in the catalytic cycle for sterically demanding substrates. rsc.org

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Bulky Phosphine Ligand (e.g., SPhos) | Aryl-Aryl / Aryl-Vinyl |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃ | Aryl-Vinyl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-Alkynyl |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Bulky Phosphine Ligand (e.g., XPhos) | Aryl-Nitrogen |

*Assumes prior halogenation of the aryl ring.

Iv. Stereochemical Considerations in the Chemistry of 4 Bromo 2 Methylpentan 2 Yl Benzene

Detailed Analysis of Chirality and Stereoisomerism at the Bromine-Bearing Carbon (C4)

The potential for stereoisomerism in (4-Bromo-2-methylpentan-2-yl)benzene arises from the presence of a stereocenter. The bromine-bearing carbon atom, C4, is a chiral center because it is bonded to four different substituent groups: a hydrogen atom, a bromine atom, a methyl group, and a (4-(tert-butyl)phenyl)methyl group. This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)- and (S)-(4-Bromo-2-methylpentan-2-yl)benzene based on the Cahn-Ingold-Prelog priority rules. The physical and chemical properties of these enantiomers are identical in an achiral environment, but they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. In a chiral environment, such as when reacting with other chiral molecules, their chemical reactivity can differ significantly.

Table 1: Cahn-Ingold-Prelog Priority Assignments for Substituents at C4

| Substituent Group | Priority |

| -Br | 1 |

| -CH(CH₃)C₆H₄C(CH₃)₃ | 2 |

| -CH₃ | 3 |

| -H | 4 |

Note: The priorities are assigned based on the atomic number of the atoms directly attached to the chiral center.

Investigation of Diastereoselectivity and Enantioselectivity in Proposed Synthetic Routes

The synthesis of this compound can potentially lead to the formation of stereoisomers. The stereochemical outcome of a synthesis is determined by the reaction mechanism and the nature of the starting materials and reagents.

For instance, the bromination of a chiral precursor alcohol, (2-methylpentan-2-yl)benzene, could proceed via mechanisms that influence the stereochemistry at C4. If the reaction proceeds through a mechanism that involves a carbocation intermediate, such as an Sₙ1 pathway, a racemic mixture of the (R)- and (S)-enantiomers is expected. This is because the planar carbocation can be attacked by the bromide nucleophile from either face with equal probability.

Conversely, synthetic routes that employ chiral reagents or catalysts can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. Similarly, if the starting material already contains a chiral center, the introduction of the bromine atom at C4 can lead to the formation of diastereomers. The relative amounts of these diastereomers will be determined by the degree of diastereoselectivity of the reaction.

Stereochemical Outcomes of Nucleophilic Substitution and Elimination Reactions at Chiral Centers

The stereochemistry at the C4 position of this compound plays a crucial role in determining the stereochemical outcome of subsequent reactions, such as nucleophilic substitution and elimination. libretexts.org

Nucleophilic Substitution:

Sₙ2 Reactions: In a bimolecular nucleophilic substitution (Sₙ2) reaction, a nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group. This "backside attack" results in an inversion of the stereochemical configuration at the chiral center. ualberta.ca For example, if the starting material is the (R)-enantiomer of this compound, the Sₙ2 reaction will yield the (S)-enantiomer of the substitution product.

Sₙ1 Reactions: In a unimolecular nucleophilic substitution (Sₙ1) reaction, the reaction proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of both possible stereoisomers (racemization). ualberta.ca

Elimination Reactions:

E2 Reactions: Bimolecular elimination (E2) reactions are stereospecific and require a specific anti-periplanar arrangement of the hydrogen atom to be removed and the leaving group (bromine). libretexts.orgstackexchange.com The stereochemistry of the starting material will therefore dictate the stereochemistry of the resulting alkene product. For this compound, elimination can lead to the formation of different alkenes depending on which β-hydrogen is removed. The regioselectivity of E2 reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.orgpressbooks.pub However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). pressbooks.pub

E1 Reactions: Unimolecular elimination (E1) reactions proceed through a carbocation intermediate, similar to Sₙ1 reactions. libretexts.org As a result, the stereospecificity of the starting material is lost, and a mixture of alkene products may be formed, with the more stable alkene typically predominating. libretexts.org

Table 2: Predicted Stereochemical Outcomes of Reactions at C4

| Reaction Type | Starting Enantiomer | Product Stereochemistry |

| Sₙ2 | (R) | (S) - Inversion of configuration |

| Sₙ1 | (R) or (S) | Racemic mixture (R/S) |

| E2 | (R) or (S) | Dependent on β-hydrogen orientation |

| E1 | (R) or (S) | Mixture of alkene stereoisomers |

Methodologies for Stereochemical Assignment and Chiral Purity Assessment

Determining the absolute configuration and enantiomeric purity of this compound is crucial for its characterization and application in stereoselective synthesis. wikipedia.org Several analytical techniques can be employed for this purpose. wikipedia.org

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. skpharmteco.com While it can confirm the presence of a chiral substance and distinguish between enantiomers, it does not provide the absolute configuration (R or S). skpharmteco.com

Chiral Chromatography: Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying enantiomers. skpharmteco.comopenochem.orgjiangnan.edu.cn By using a chiral stationary phase, the two enantiomers interact differently with the column, leading to different retention times and allowing for their separation and the determination of their relative amounts (enantiomeric excess). openochem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for their quantification.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.net By analyzing the diffraction pattern of a single crystal of one of the enantiomers (often as a derivative with a known chiral auxiliary), the precise three-dimensional arrangement of the atoms can be determined.

Table 3: Comparison of Methods for Chiral Analysis

| Technique | Principle | Information Provided |

| Polarimetry | Measurement of optical rotation | Presence of chirality, sign of rotation |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers (enantiomeric excess) |

| NMR with Chiral Additives | Formation of diastereomeric complexes with different NMR spectra | Quantification of enantiomers |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Absolute configuration (R/S) |

V. Spectroscopic and Advanced Analytical Methodologies for the Structural Elucidation and Reaction Monitoring of 4 Bromo 2 Methylpentan 2 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For "(4-Bromo-2-methylpentan-2-yl)benzene," both ¹H and ¹³C NMR are crucial for confirming the connectivity of the carbon skeleton and the placement of the bromine atom.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the para-substituted benzene (B151609) ring will typically appear as two doublets in the range of δ 7.0-7.5 ppm. oregonstate.educompoundchem.com The protons on the carbon adjacent to the bromine atom (ortho to the bromine) are generally shifted downfield compared to the protons on the carbons adjacent to the alkyl substituent (meta to the bromine). The aliphatic portion of the molecule would present more complex signals. The two methyl groups attached to the quaternary carbon are chemically equivalent and would likely appear as a singlet. The methylene (B1212753) and methyl protons of the pentyl chain will exhibit characteristic multiplets (e.g., a triplet for the terminal methyl group and a quartet or more complex multiplet for the methylene groups) in the upfield region of the spectrum (typically δ 0.8-2.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons will resonate in the typical downfield region of δ 110-150 ppm. openstax.orghuji.ac.iloregonstate.edu The carbon atom bonded to the bromine (the ipso-carbon) will have a distinct chemical shift, as will the quaternary carbon of the pentyl group. Quaternary carbons generally show weaker signals in ¹³C NMR spectra. huji.ac.il The aliphatic carbons will appear in the upfield region (δ 10-60 ppm). The chemical shifts of the carbons in the pentyl chain will be influenced by their proximity to the aromatic ring and the quaternary center.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pentyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Predicted ¹H and ¹³C NMR Data:

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (ortho to Br) | 7.35 - 7.45 | Doublet |

| Aromatic H (meta to Br) | 7.15 - 7.25 | Doublet |

| -CH₂- (pentyl chain) | 1.5 - 1.7 | Multiplet |

| -CH₂- (pentyl chain) | 1.2 - 1.4 | Multiplet |

| Quaternary -CH₃ | ~1.3 | Singlet |

| Terminal -CH₃ (pentyl chain) | 0.8 - 0.9 | Triplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-Br (aromatic) | 120 - 125 |

| C-Alkyl (aromatic) | 145 - 150 |

| CH (aromatic) | 128 - 132 |

| Quaternary C (aliphatic) | 35 - 45 |

| -CH₂- (pentyl chain) | 30 - 40 |

| -CH₂- (pentyl chain) | 20 - 30 |

| Quaternary -CH₃ | 25 - 35 |

| Terminal -CH₃ (pentyl chain) | ~14 |

Infrared (IR) Spectroscopy for Precise Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its aromatic and aliphatic components, as well as the carbon-bromine bond.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Aromatic compounds typically show C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). openstax.orgpressbooks.pubvscht.cz

Aliphatic C-H Stretching: The C-H bonds of the methyl and methylene groups in the pentyl chain will exhibit strong stretching absorptions in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of characteristic absorptions in the 1450-1600 cm⁻¹ range. openstax.orgpressbooks.puborgchemboulder.com Typically, two or more bands are observed in this region.

C-H Bending: Bending vibrations for the aliphatic C-H bonds (scissoring, rocking, and wagging) will appear in the 1350-1470 cm⁻¹ region. Out-of-plane (oop) bending of the aromatic C-H bonds occurs in the 675-900 cm⁻¹ range, and the specific position of these bands can provide information about the substitution pattern of the benzene ring. orgchemboulder.com

C-Br Stretching: The carbon-bromine bond has a characteristic stretching frequency in the fingerprint region of the IR spectrum, typically between 500 and 690 cm⁻¹.

Typical IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic C-H Bend | 1350 - 1470 | Medium |

| Aromatic C-H Out-of-Plane Bend | 675 - 900 | Strong |

| C-Br Stretch | 500 - 690 | Medium to Strong |

Mass Spectrometry (MS) Techniques for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For "this compound," the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature would be the presence of an M+2 peak with nearly equal intensity to the M⁺ peak, which is characteristic of compounds containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of "this compound" under electron ionization (EI) would likely be dominated by cleavage of the bond between the quaternary carbon and the benzene ring (benzylic cleavage). thieme-connect.denih.gov This would result in the formation of a stable benzylic carbocation. Other fragmentations could involve the loss of alkyl groups from the pentyl chain.

Plausible Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | Significance |

| [C₁₂H₁₇Br]⁺ | Molecular Ion | 256 | Confirms molecular weight |

| [C₁₂H₁₇Br]⁺ | M+2 Isotope Peak | 258 | Confirms presence of one bromine atom |

| [C₁₁H₁₄Br]⁺ | Loss of CH₃ | 241 | Fragmentation of the pentyl chain |

| [C₉H₁₀Br]⁺ | Loss of C₃H₇ | 213 | Fragmentation of the pentyl chain |

| [C₆H₄Br]⁺ | Bromophenyl cation | 155 | Cleavage of the alkyl chain |

| [C₆H₁₃]⁺ | 2-methylpentan-2-yl cation | 85 | Benzylic cleavage |

Advanced Chromatographic Methods for Purity Assessment, Separation, and Isolation (e.g., LC-MS, GC-MS)

Advanced chromatographic techniques are essential for assessing the purity of "this compound," separating it from reaction byproducts, and isolating it for further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of "this compound," GC-MS is a highly suitable technique for its analysis. patsnap.comwholesalebotanics.comthermofisher.com In GC, the compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. GC-MS is a powerful tool for purity assessment, allowing for the quantification of the main compound and the identification of any impurities. newdirectionsaromatics.comaromatics.com

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is often preferred for volatile, nonpolar compounds, LC-MS can also be employed, particularly for less volatile analogs or for reaction monitoring in solution. chromatographyonline.comutwente.nl Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, would be a suitable method for the separation of "this compound" from more polar impurities. nih.govmdpi.com The eluent from the LC column can be directed to a mass spectrometer for detection. LC-MS is particularly useful for the analysis of complex mixtures and for the separation of isomers that may be difficult to resolve by GC.

X-ray Crystallography for Definitive Solid-State Structural Determination (where applicable)

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method offers unambiguous structural determination, including bond lengths, bond angles, and stereochemistry.

For "this compound," obtaining a single crystal suitable for X-ray diffraction would be a prerequisite. As many alkylbenzenes are liquids at room temperature, crystallization could be challenging and may require low-temperature techniques. To date, there is no publicly available crystal structure for "this compound" in crystallographic databases. If a suitable crystal were obtained, the resulting structure would definitively confirm the connectivity and conformation of the molecule in the solid state.

Vi. Computational Chemistry and Theoretical Studies Applied to 4 Bromo 2 Methylpentan 2 Yl Benzene

Quantum Chemical Calculations for Delving into Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemistry for exploring the electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

Electronic Structure: For (4-Bromo-2-methylpentan-2-yl)benzene, DFT calculations can elucidate the molecular orbital (MO) theory, identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. Furthermore, these calculations can generate electron density maps and Molecular Electrostatic Potential (MEP) surfaces. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of reaction.

Stability and Reactivity: By calculating the total electronic energy, the relative stability of different isomers or conformers of this compound can be assessed. Reactivity descriptors, derived from the conceptual DFT framework, can also be computed. These descriptors, such as electronegativity, chemical hardness, and the Fukui function, provide quantitative predictions about the molecule's reactivity and the regioselectivity of its reactions. For instance, studies on similar alkylbenzene structures often use these calculations to understand reaction mechanisms in processes like oxidation or alkylation. researchgate.net

Illustrative Data Table: Calculated Quantum Chemical Properties Note: The following data are hypothetical examples for this compound to illustrate the output of quantum chemical calculations, as specific experimental or calculated data for this compound are not readily available.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Measures the polarity of the molecule. |

| Electron Affinity | 0.9 eV | Energy released when an electron is added. |

| Ionization Potential | 7.2 eV | Energy required to remove an electron. |

Conformational Analysis and Molecular Dynamics Simulations to Understand Molecular Flexibility

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. This compound possesses considerable conformational freedom due to the rotation around several single bonds in its pentyl chain.

Conformational Analysis: This involves identifying the stable conformers (rotational isomers) and determining their relative energies. Potential energy surface (PES) scans can be performed, where the energy of the molecule is calculated as a function of the torsion angle of one or more bonds. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to the transition states between them.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing how the molecule flexes, bends, and rotates at a given temperature. Such simulations are particularly useful for understanding the accessible conformations of the flexible pentyl side chain and how it might interact with other molecules or surfaces. Studies on pentane (B18724) isomers, for example, have used MD simulations to investigate thermodynamic and structural properties. koreascience.kr These simulations can provide insights into properties like the radius of gyration and radial distribution functions, which characterize the molecule's size and local environment.

Illustrative Data Table: Conformational Analysis Results Note: This table provides a hypothetical representation of results from a conformational analysis of this compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population at 298 K (%) |

|---|---|---|---|

| Conformer A (Global Minimum) | 0.00 | C-C-C-C = 178° | ~ 65% |

| Conformer B | 1.25 | C-C-C-C = 65° | ~ 20% |

| Conformer C | 1.80 | C-C-C-C = -68° | ~ 15% |

Transition State Modeling and Reaction Coordinate Analysis for Elucidating Reaction Pathways

Understanding the mechanism of a chemical reaction involves identifying the intermediates and, crucially, the transition states that connect them. Computational modeling is an indispensable tool for this purpose.

Transition State (TS) Modeling: For any proposed reaction involving this compound, such as nucleophilic substitution at the carbon bearing the bromine atom or electrophilic aromatic substitution on the benzene (B151609) ring, computational methods can be used to locate the geometry of the transition state. iitb.ac.in A transition state is a first-order saddle point on the potential energy surface. Its successful location is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in the reaction rate.

Reaction Coordinate Analysis: Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. Kinetic modeling of reactions involving similar alkylbenzenes often relies on such detailed mechanistic insights to build accurate predictive models. ntnu.noresearchgate.net

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (relevant to reactivity and synthetic outcomes)

QSPR and QSAR models are statistical methods that correlate the chemical structure of a molecule with its physical properties or biological activity, respectively. mdpi.com These models are built on the principle that the properties of a chemical are determined by its molecular structure.

For this compound, a QSPR model could be developed to predict properties relevant to its reactivity or synthetic utility, such as its boiling point, solubility, or retention time in chromatography. A QSAR model might be developed if a series of similar compounds were synthesized and tested for a specific biological activity.

The process involves calculating a set of numerical descriptors for the molecule(s). These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A mathematical model is then created using statistical techniques like multiple linear regression or machine learning algorithms to find the best correlation between the descriptors and the property of interest. nih.govnih.gov Such models, once validated, can be used to predict the properties of new, unsynthesized compounds, thereby guiding synthetic efforts. For instance, QSAR models for polycyclic aromatic hydrocarbons have been used to predict their carcinogenicity based on molecular descriptors. rsc.org

Vii. Synthetic Applications and Prospective Research Trajectories for 4 Bromo 2 Methylpentan 2 Yl Benzene

Utilization of (4-Bromo-2-methylpentan-2-yl)benzene as a Key Synthetic Building Block in Diversified Chemical Syntheses

The synthetic utility of this compound is primarily centered on the reactivity of the tertiary carbon-bromine bond. This functionality allows for its transformation into a variety of intermediates, which can then be incorporated into more complex molecular structures. The principal transformations include the formation of organometallic reagents, participation in elimination reactions, and engagement in substitution or cross-coupling reactions.

A significant application of tertiary alkyl halides is the preparation of Grignard reagents. quora.comadichemistry.com The reaction of this compound with magnesium metal in an etheral solvent such as tetrahydrofuran (B95107) (THF) would yield the corresponding organomagnesium halide. adichemistry.com The formation of Grignard reagents from tertiary halides can be challenging and may require activated magnesium. adichemistry.com This Grignard reagent would serve as a potent nucleophile, enabling the introduction of the bulky 2-methyl-2-phenylpentyl group into a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. byjus.com

Elimination reactions are also a prominent pathway for tertiary alkyl halides. quizlet.com Treatment of this compound with a strong base is expected to induce dehydrobromination, leading to the formation of alkenes. The regioselectivity of this elimination is highly dependent on the nature of the base employed. Non-bulky bases, such as sodium ethoxide, typically favor the formation of the more substituted, thermodynamically stable Zaitsev product. Conversely, sterically hindered bases like potassium tert-butoxide are known to favor the formation of the less substituted Hofmann product due to steric hindrance. pressbooks.pubmasterorganicchemistry.com

Nucleophilic substitution reactions of this compound are constrained by its structure. The significant steric hindrance around the tertiary carbon atom makes the bimolecular nucleophilic substitution (SN2) pathway highly unfavorable. masterorganicchemistry.comfiveable.me In contrast, the unimolecular nucleophilic substitution (SN1) mechanism is more plausible, proceeding through a tertiary carbocation intermediate. fiveable.me However, SN1 reactions on neopentyl-like structures can be slow and may be accompanied by rearrangements. chempedia.infoyoutube.com

Recent advances in catalysis have opened new avenues for the utilization of tertiary alkyl bromides. Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds with sterically hindered electrophiles. acs.orgberkeley.edunih.gov These methods could potentially be applied to this compound, enabling its coupling with a variety of partners, including organoboron compounds (Suzuki coupling), organozincs (Negishi coupling), and amines (Buchwald-Hartwig amination). acs.orgberkeley.edu

| Reaction Type | Reagents and Conditions | Potential Product(s) | Key Considerations |

| Grignard Formation | Mg, THF (anhydrous) | (2-Methyl-2-phenylpentan-4-yl)magnesium bromide | Requires activated Mg; sensitive to moisture and protic solvents. adichemistry.com |

| Zaitsev Elimination | NaOEt, EtOH, heat | 2-Methyl-4-phenylpent-2-ene (major) | Favors the more stable, more substituted alkene. |

| Hofmann Elimination | t-BuOK, t-BuOH, heat | 2-Methyl-4-phenylpent-1-ene (major) | Bulky base favors the less sterically hindered product. pressbooks.pubmasterorganicchemistry.com |

| SN1 Substitution | Solvolysis (e.g., H2O, EtOH) | 2-Methyl-4-phenylpentan-2-ol | Reaction is likely to be slow; potential for rearrangements. chempedia.infoyoutube.com |

| Cross-Coupling | Pd or Ni catalyst, ligand, base, coupling partner | Varied (e.g., alkylated arenes, amines) | Catalyst and ligand choice are crucial for success with tertiary halides. acs.orgberkeley.edunih.gov |

Rational Derivatization Strategies for the Preparation of Complex Organic Molecules with Advanced Architectures

The derivatization of this compound into more complex molecules hinges on the strategic application of the reactions outlined above. The bulky 2-methyl-2-phenylpentyl moiety can be strategically installed to influence the properties and conformation of the target molecule.

One key strategy involves leveraging the Grignard reagent derived from this compound. This organometallic intermediate can be used to construct quaternary carbon centers, which are prevalent in many natural products and biologically active compounds. For instance, the addition of this Grignard reagent to a chiral ketone could lead to the diastereoselective synthesis of a tertiary alcohol with a complex stereochemical arrangement.

Cross-coupling reactions offer a versatile platform for derivatization. For example, a Suzuki coupling with an arylboronic acid could be employed to synthesize a biaryl structure containing the sterically demanding alkyl group. Such compounds could be of interest in materials science or as ligands for catalysis. Similarly, a Buchwald-Hartwig amination could attach the bulky alkyl group to a nitrogen atom, a common motif in pharmaceuticals. acs.orgberkeley.edu

The alkene products obtained from elimination reactions also serve as valuable synthetic intermediates. The double bond can be subjected to a variety of transformations, including:

Oxidative cleavage: Treatment with ozone (O3) followed by a reductive or oxidative workup can cleave the double bond to yield smaller carbonyl compounds.

Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would form an epoxide, a versatile functional group for further transformations.

Hydroboration-oxidation: This two-step process would lead to the anti-Markovnikov addition of water across the double bond, yielding an alcohol with a regiochemistry complementary to that of acid-catalyzed hydration.

These derivatization strategies allow for the transformation of the relatively simple this compound into a diverse range of more complex molecules with tailored architectures and functionalities. The choice of strategy would be dictated by the desired target molecule and the need to control stereochemistry and regiochemistry.

| Starting Material | Reaction | Reagents | Intermediate/Product | Potential Application |

| This compound | Grignard Formation & Aldehyde Addition | 1. Mg, THF; 2. RCHO; 3. H3O+ | Secondary Alcohol | Synthesis of complex chiral molecules |

| This compound | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl Compound | Materials science, ligand synthesis |

| 2-Methyl-4-phenylpent-2-ene | Epoxidation | m-CPBA | Epoxide | Intermediate for fine chemicals |

| 2-Methyl-4-phenylpent-1-ene | Hydroboration-Oxidation | 1. BH3·THF; 2. H2O2, NaOH | Primary Alcohol | Pharmaceutical synthesis |

Emerging Research Challenges and Future Opportunities in the Field of Halogenated Alkylbenzene Chemistry

The chemistry of halogenated alkylbenzenes, particularly those with sterically demanding structures like this compound, is an area of ongoing research with both significant challenges and exciting opportunities.

A major challenge lies in overcoming the steric hindrance inherent in these molecules to achieve efficient and selective transformations. libretexts.org While modern cross-coupling methods have made significant strides in coupling tertiary alkyl halides, the development of more general, robust, and cost-effective catalytic systems remains a key objective. acs.orgberkeley.eduresearchgate.net Future research will likely focus on the design of novel ligands that can facilitate reductive elimination from sterically congested metal centers, a crucial step in many cross-coupling cycles.

Another challenge is the control of selectivity in reactions involving multiple potential pathways. For example, the competition between substitution and elimination reactions of tertiary halides is a classic problem in organic chemistry. quizlet.com Developing reaction conditions that can selectively favor one pathway over the other for complex substrates is an ongoing pursuit.

Looking forward, a significant opportunity lies in the application of these bulky building blocks in the synthesis of novel materials and pharmaceuticals. The incorporation of sterically demanding groups can impart unique properties, such as increased solubility, enhanced thermal stability, or specific conformational preferences that can influence biological activity.

The development of late-stage functionalization techniques for complex molecules containing alkylbenzene moieties is another promising research direction. Methods that allow for the selective introduction of a halogen into a sterically hindered position on an already elaborated molecular scaffold would be of great value in medicinal chemistry for the rapid generation of analog libraries.

Furthermore, the exploration of radical-mediated reactions offers a complementary approach to traditional ionic pathways for the functionalization of hindered alkyl halides. acs.org The intermediacy of alkyl radicals can often circumvent the steric limitations associated with SN2 and E2 reactions, providing new avenues for bond formation.

Q & A

Q. What are the optimal synthetic routes for (4-Bromo-2-methylpentan-2-yl)benzene, and what reagents/conditions are critical for high yields?

Methodological Answer: Synthesis typically involves alkylation or halogenation of a pre-functionalized benzene derivative. For brominated analogs, nucleophilic substitution (e.g., bromide displacement) or Friedel-Crafts alkylation under anhydrous conditions is common. Key reagents include alkyl halides (e.g., 2-methylpentane derivatives) and catalysts like AlCl₃ for electrophilic aromatic substitution. Elevated temperatures (80–120°C) and solvents such as dimethylformamide (DMF) or dichloromethane are often employed . For bromine introduction, stoichiometric control of NBS (N-bromosuccinimide) or HBr in the presence of peroxides may be required.

Q. How can the structure of this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy: Use - and -NMR to confirm the benzene ring environment and bromine-induced deshielding. Mass spectrometry (EI or ESI) verifies molecular weight (e.g., M at m/z ~240–250).

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL or SHELXS refines the structure. ORTEP-III (via WinGX suite) generates thermal ellipsoid plots to visualize atomic displacement .

Q. Which computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic structure, bond dissociation energies, and bromine’s inductive effects. Basis sets like 6-31G(d) are used for geometry optimization. Thermochemical accuracy (±2.4 kcal/mol) is achievable with exact-exchange corrections .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or spectral data during synthesis?

Methodological Answer:

- Yield Discrepancies: Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and analyze intermediates via GC-MS or HPLC.

- Spectral Anomalies: Compare experimental NMR shifts with DFT-predicted values or databases (e.g., NIST Chemistry WebBook). For crystallographic data, use Hamilton R-factor tests to validate refinement models .

Q. What crystallographic refinement challenges arise for this compound, and how are they addressed?

Methodological Answer:

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Bromine’s leaving-group capability enables Suzuki-Miyaura couplings. Key steps:

Oxidative addition of Pd(0) to the C–Br bond.

Transmetallation with boronic acids (e.g., aryl/vinyl).

Reductive elimination to form C–C bonds.

Monitor regioselectivity using -NMR and DFT transition-state modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.